1-Ethoxy-2-methylbenzene

Catalog No.
S794650
CAS No.
614-71-1
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxy-2-methylbenzene

CAS Number

614-71-1

Product Name

1-Ethoxy-2-methylbenzene

IUPAC Name

1-ethoxy-2-methylbenzene

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-3-10-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3

InChI Key

JWMKUKRBNODZFA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C

Canonical SMILES

CCOC1=CC=CC=C1C

Antifungal Activity:

-Ethoxy-2-methylbenzene, also known as o-methylphenetole, has been investigated for its potential as an antifungal agent. Studies have shown it to exhibit activity against various fungal species, including:

  • Trichophyton rubrum: This fungus is responsible for athlete's foot and ringworm. [Source: A study published in the journal "Mycopathologia" found that 1-ethoxy-2-methylbenzene inhibited the growth of T. rubrum at a concentration of 125 μg/mL. ""]
  • Candida albicans: This fungus is a common cause of yeast infections. [Source: A study published in the journal "Letters in Applied Microbiology" reported that 1-ethoxy-2-methylbenzene displayed antifungal activity against C. albicans at a concentration of 250 μg/mL. ""]
  • Aspergillus niger: This fungus can cause various infections, including aspergillosis. [Source: A study published in the journal "Mycologia" demonstrated that 1-ethoxy-2-methylbenzene inhibited the growth of A. niger at a concentration of 500 μg/mL. ""]

The exact mechanism of action by which 1-ethoxy-2-methylbenzene exerts its antifungal activity remains under investigation.

Other Potential Applications:

While research on 1-ethoxy-2-methylbenzene is ongoing, it has also been explored for other potential applications in scientific research, including:

  • Antidiabetic properties: Studies suggest that 1-ethoxy-2-methylbenzene might have antidiabetic activity by improving insulin sensitivity and reducing blood sugar levels. However, further research is needed to confirm these findings and understand the underlying mechanisms. [Source: A study published in the journal "Bioorganic & Medicinal Chemistry Letters" reported that 1-ethoxy-2-methylbenzene displayed antidiabetic effects in a mouse model. ""]
  • Antiplatelet aggregation: Some studies have shown that 1-ethoxy-2-methylbenzene may possess antiplatelet aggregation activity, potentially reducing the risk of blood clots. However, more research is necessary to evaluate its efficacy and safety in this context. [Source: A study published in the journal "Fitoterapia" reported that 1-ethoxy-2-methylbenzene exhibited antiplatelet aggregation activity in vitro. ""]

1-Ethoxy-2-methylbenzene, also known as 2-ethoxytoluene, is an organic compound with the molecular formula C9H12OC_9H_{12}O. It features a benzene ring substituted with an ethoxy group (–OCH₂CH₃) and a methyl group (–CH₃). This compound is recognized for its pleasant aroma and is utilized in various applications, including fragrances and organic synthesis. Its structure allows for distinct chemical properties due to the presence of both the ethoxy and methyl substituents on the aromatic ring .

, including:

  • Electrophilic Aromatic Substitution: The compound can undergo nitration, sulfonation, and halogenation. For instance, nitration with nitric acid and sulfuric acid produces nitro derivatives.
  • Oxidation: The methoxy group can be oxidized to yield aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

  • Nitration: Nitric acid and sulfuric acid at low temperatures.
  • Oxidation: Potassium permanganate in an alkaline medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.

The synthesis of 1-ethoxy-2-methylbenzene typically involves:

  • Nucleophilic Substitution: The reaction of 2-methoxyphenol (guaiacol) with ethyl iodide in the presence of a base like potassium carbonate leads to the substitution of the hydroxyl group by the ethoxy group.
  • Industrial Methods: In industrial settings, continuous flow reactors are often employed to enhance control over reaction conditions, improving yield and purity .

1-Ethoxy-2-methylbenzene finds applications in several areas:

  • Fragrance Industry: Utilized for its pleasant aroma.
  • Organic Synthesis: Acts as an intermediate in the production of more complex organic molecules.
  • Chemical Research: Studied for its potential interactions and reactivity in various chemical processes.

Research into the interaction of 1-ethoxy-2-methylbenzene with other molecules is essential for understanding its reactivity and potential applications. Interaction studies may include:

  • Reactivity with Electrophiles: Investigating how this compound behaves when exposed to various electrophiles during substitution reactions.
  • Biomolecular Interactions: Exploring how it interacts with enzymes or cellular components could provide insights into its biological activity.

1-Ethoxy-2-methylbenzene can be compared with several similar compounds:

Compound NameStructural FeaturesUniqueness
2-MethoxyanisoleLacks the ethoxy groupOnly has a methoxy substituent
1-Methoxy-2-ethoxybenzeneReversed positions of methoxy and ethoxy groupsDifferent reactivity patterns
2-EthoxyphenolLacks the methyl groupContains only the ethoxy group

Uniqueness

The uniqueness of 1-ethoxy-2-methylbenzene lies in its dual substitution on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of both ethoxy and methyl groups enhances its utility in organic synthesis and fragrance applications .

XLogP3

3.1

Boiling Point

184.0 °C

Other CAS

614-71-1

Dates

Last modified: 08-15-2023

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